6-(Isoindolin-2-yl)pyrimidin-4-amine
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Overview
Description
6-(Isoindolin-2-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyrimidine and isoindoline moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Isoindolin-2-yl)pyrimidin-4-amine typically involves the reaction of isoindoline derivatives with pyrimidine precursors. One common method involves the condensation of 2-aminopyrimidine with isoindoline-2-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(Isoindolin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be used as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated pyrimidine derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrimidine compounds .
Scientific Research Applications
6-(Isoindolin-2-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anticancer properties, as it can inhibit the proliferation of cancer cells.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-(Isoindolin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired pharmacological effects. For example, its anticancer activity may be attributed to the inhibition of kinases involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its antimicrobial and anticancer activities.
4-Amino-2-(pyridin-2-yl)pyrimidine: Exhibits antiviral properties.
6-(Isoindolin-2-yl)pyrimidine: Similar structure but lacks the amine group, affecting its reactivity and biological activity.
Uniqueness
6-(Isoindolin-2-yl)pyrimidin-4-amine is unique due to the presence of both isoindoline and pyrimidine moieties, which contribute to its diverse reactivity and potential pharmacological activities. The amine group at the 4-position of the pyrimidine ring enhances its ability to participate in hydrogen bonding and other interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H12N4 |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
6-(1,3-dihydroisoindol-2-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C12H12N4/c13-11-5-12(15-8-14-11)16-6-9-3-1-2-4-10(9)7-16/h1-5,8H,6-7H2,(H2,13,14,15) |
InChI Key |
QEXUBFCRRDEJRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=NC=NC(=C3)N |
Origin of Product |
United States |
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